Spilanthol

描述

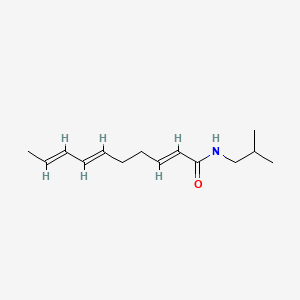

Spilanthol, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.

The exact mass of the compound (2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Spilanthol, a bioactive compound primarily derived from the plant Acmella paniculata, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, cytotoxic, and neuroprotective effects, supported by recent research findings and case studies.

Overview of this compound

This compound is an N-alkamide known for its characteristic pungent taste and has been traditionally used in folk medicine. Its chemical structure contributes to various biological activities, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Recent studies have demonstrated that this compound possesses potent anti-inflammatory effects, particularly through the inhibition of nitric oxide (NO) production in activated macrophages.

The anti-inflammatory mechanism of this compound involves:

- Inhibition of iNOS Expression : this compound significantly reduces the expression of inducible nitric oxide synthase (iNOS), which is responsible for NO production during inflammatory responses. In a study, treatment with 100 µM this compound led to a marked decrease in iNOS mRNA and protein levels in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) .

- Transcription Factor Modulation : this compound interferes with several transcription factors involved in inflammation, notably NFκB, AP1, and IRF1. The treatment resulted in over 85% inhibition of NFκB binding to its response element, indicating a strong suppressive effect on inflammatory signaling pathways .

Case Study: Acute Inflammation

In an experimental model of irritant contact dermatitis, this compound treatment significantly alleviated both clinical symptoms and histological signs of inflammation. It also reduced leukocyte migration in acute pancreatitis models .

Cytotoxic Effects

This compound's cytotoxicity has been evaluated in various cell lines. A study assessed its effects using an MTT assay to determine cell viability after exposure to different concentrations of this compound.

Results from Cytotoxicity Studies

- Concentration Range : this compound was tested at concentrations ranging from 0 to 400 µM.

- Cell Viability : The results indicated a dose-dependent decrease in cell viability, with significant cytotoxic effects observed at higher concentrations .

Neuroprotective Effects

This compound has also shown promise in neuroprotection against inflammation-induced damage.

Anti-Neuroinflammatory Efficacy

In vitro studies demonstrated that this compound could mitigate neuroinflammation induced by LPS:

- Cytokine Measurement : Following treatment with this compound at varying concentrations (0, 25, 50, and 100 µM), levels of pro-inflammatory cytokines such as IL-6 and TNF-α were measured using ELISA. The results indicated that this compound effectively reduced these cytokine levels, suggesting its potential as a neuroprotective agent .

Pharmacokinetic Properties

Recent pharmacokinetic evaluations have indicated that this compound exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles based on in silico predictions. These characteristics support its potential use as a therapeutic agent .

Summary Table of Biological Activities

科学研究应用

Anti-inflammatory Applications

Spilanthol exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

Key Findings:

- In vitro studies demonstrated that this compound significantly reduces the production of proinflammatory cytokines such as IL-6 and TNF-α in stimulated human keratinocytes (HaCaT cells). Concentrations as low as 10 µM inhibited IL-6 and MCP-1 expression levels, while 30 µM effectively reduced IL-8 production .

- Research involving lipopolysaccharide (LPS)-stimulated macrophages indicated that this compound inhibits nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) expression. This was linked to the suppression of inflammatory transcription factors like NFκB and AP1 .

- In vivo studies showed that this compound treatment led to reduced ear swelling and leukocyte infiltration in a contact dermatitis model, indicating its potential in managing skin inflammation .

Antifungal Properties

This compound has been identified as an effective antifungal agent against various strains of fungi, particularly Candida albicans.

Case Study:

- A study assessed the antifungal activity of this compound against both planktonic and biofilm forms of Candida albicans. Results indicated that this compound significantly inhibited fungal growth and biofilm formation, demonstrating its potential for treating vulvovaginal candidiasis .

- The compound's mechanism involves disrupting the integrity of fungal cell membranes and walls, which is crucial for its antifungal efficacy .

Neuroprotective Effects

Recent research highlights this compound's potential in neuroprotection, particularly in the context of neurodegenerative diseases.

Research Insights:

- In vitro experiments using BV-2 microglial cells revealed that this compound can mitigate neuroinflammation by reducing proinflammatory cytokine production. This suggests a protective role against neurodegenerative processes .

- Molecular docking studies further support its therapeutic potential by predicting favorable interactions with targets involved in neuroinflammatory pathways .

Insecticidal Activity

This compound also exhibits insecticidal properties, which can be leveraged in agricultural applications.

Data Summary:

- Research indicates that this compound demonstrates strong insecticidal activity against pests such as Tuta absoluta, with an LD50 value of 0.13 µg/mg, showcasing its potential as a natural pesticide .

Comprehensive Data Table

属性

IUPAC Name |

(2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCHUWSGYYSFW-RXTMUMTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCC=CC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CC/C=C/C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76361-77-8 | |

| Record name | N-(2-Methylpropyl)-2,6,8-decatrienamide, (2E,6E,8E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076361778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-METHYLPROPYL)-2,6,8-DECATRIENAMIDE, (2E,6E,8E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2O4RQ57D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。